2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine 2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17442982
InChI: InChI=1S/C9H12N2/c1-9(2)6-7-4-3-5-10-8(7)11-9/h3-5H,6H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H12N2
Molecular Weight: 148.20 g/mol

2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC17442982

Molecular Formula: C9H12N2

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
IUPAC Name 2,2-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C9H12N2/c1-9(2)6-7-4-3-5-10-8(7)11-9/h3-5H,6H2,1-2H3,(H,10,11)
Standard InChI Key ZEBYCCAAIPNANR-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(N1)N=CC=C2)C

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine, reflecting the positions of the methyl substituents and the fused ring system. Alternative designations include:

  • 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

  • SCHEMBL20797546

  • SB14623 .

Molecular and Structural Descriptors

Key identifiers include:

  • InChIKey: ZEBYCCAAIPNANR-UHFFFAOYSA-N

  • SMILES: CC1(CC2=C(N1)N=CC=C2)C

  • Molecular formula: C₉H₁₂N₂ .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight148.20 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
XLogP3-AA1.9
Topological Polar Surface24.7 Ų

Synthesis and Reactivity

Synthetic Routes

While no literature directly details the synthesis of 2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine, analogous pyrrolopyridines are typically synthesized via:

  • Cyclocondensation Reactions: Reaction of α-aminoketones with malononitrile or arylidenemalononitriles in ethanol/piperidine, yielding fused pyrrolopyridines in >85% yields .

  • Multi-component Reactions: Utilizing aldehydes, amines, and ketones under catalytic conditions to assemble the bicyclic core .

For the target compound, a plausible pathway involves:

  • Condensation of 2,4-dichloroaniline with a dimethyl-substituted ketone to form an α-aminoketone intermediate.

  • Cyclization with malononitrile under basic conditions (e.g., NaOEt/EtOH), followed by acid quenching .

Functionalization

The methyl groups at position 2 and the pyrrole NH site offer handles for derivatization:

  • Electrophilic Substitution: Reactivity at the pyrrole C-5 position due to electron-rich aromatic systems.

  • N-Alkylation: Quaternization of the pyrrole nitrogen enhances solubility for pharmacological screening .

Structural and Spectroscopic Analysis

X-ray Crystallography

Though crystallographic data for this derivative are unavailable, related pyrrolo[2,3-b]pyridines exhibit:

  • Planar Bicyclic Cores: Dihedral angles <5° between pyrrole and pyridine rings.

  • Methyl Group Conformation: Equatorial orientation minimizing steric strain .

IR Spectroscopy

  • NH Stretch: ~3320 cm⁻¹ (pyrrole NH).

  • C=N Stretch: ~1595 cm⁻¹ (pyridine ring) .

  • C-H Bends: 2850–2960 cm⁻¹ (methyl groups) .

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 1.35 (s, 6H, 2×CH₃).

    • δ 3.70 (t, 2H, CH₂).

    • δ 6.60–7.20 (m, 3H, aromatic protons) .

  • ¹³C NMR:

    • δ 22.1 (CH₃).

    • δ 105–150 (aromatic carbons) .

CompoundActivity (IC₅₀/MIC)Target
Vemurafenib48 nMBRAF V600E kinase
4-Amino-6-aryl derivatives8 µg/mLS. aureus
2,2-Dimethyl derivativePendingN/A

Material Science Applications

  • Organic Semiconductors: Planar π-systems enable charge transport in thin-film transistors.

  • Luminescent Probes: Tunable emission in the 450–550 nm range for bioimaging .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • In Silico Screening: Predict ADMET properties using QSAR models to prioritize derivatives for testing.

  • Targeted Bioassays: Evaluate kinase inhibition and antimicrobial efficacy against ESKAPE pathogens.

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